molecular formula C11H9FIN B12995338 6-Fluoro-5-iodo-2,8-dimethylquinoline

6-Fluoro-5-iodo-2,8-dimethylquinoline

Cat. No.: B12995338
M. Wt: 301.10 g/mol
InChI Key: RYMHPJREFUZXJC-UHFFFAOYSA-N
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Description

6-Fluoro-5-iodo-2,8-dimethylquinoline is a heterocyclic organic compound belonging to the quinoline family. It contains a fluorine atom, an iodine atom, and two methyl groups attached to the quinoline ring. This compound has gained significant attention in the scientific community due to its potential biological and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-5-iodo-2,8-dimethylquinoline can be achieved through various methods. One common approach involves the condensation of anilines and alkenyl ethers using visible-light photoredox catalysis. This method enables the synthesis of substituted quinolines under mild and simple conditions with good substrate scope and high yields .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Specific details on industrial production methods are often proprietary and not publicly disclosed.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-5-iodo-2,8-dimethylquinoline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinolines, while cross-coupling reactions can produce complex organic molecules with diverse functional groups .

Scientific Research Applications

6-Fluoro-5-iodo-2,8-dimethylquinoline has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Fluoro-5-iodo-2,8-dimethylquinoline involves its interaction with specific molecular targets and pathways. For example, its fluorine atom can enhance biological activity by increasing the compound’s ability to interact with enzymes and other proteins. The iodine atom can facilitate cross-coupling reactions, allowing the compound to form complex structures with other molecules .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-Fluoro-5-iodo-2,8-dimethylquinoline include:

Uniqueness

This compound is unique due to the presence of both fluorine and iodine atoms, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C11H9FIN

Molecular Weight

301.10 g/mol

IUPAC Name

6-fluoro-5-iodo-2,8-dimethylquinoline

InChI

InChI=1S/C11H9FIN/c1-6-5-9(12)10(13)8-4-3-7(2)14-11(6)8/h3-5H,1-2H3

InChI Key

RYMHPJREFUZXJC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C(=C(C=C2C)F)I

Origin of Product

United States

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